molecular formula C10H13ClN2O B3292608 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 879-13-0

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B3292608
CAS No.: 879-13-0
M. Wt: 212.67 g/mol
InChI Key: IXPKJDGJYDFJDU-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS No: 879-13-0) is a high-purity chemical compound supplied for scientific research and development. With a molecular formula of C10H13ClN2O and a molecular weight of 212.68 g/mol, this tetrahydroquinoline derivative is a key scaffold of significant interest in medicinal chemistry . The 1,2,3,4-tetrahydroquinoline core structure is a privileged motif found in a wide array of biologically active compounds and pharmaceutical agents . Research applications for this family of compounds span numerous therapeutic areas, including the investigation of antimicrobial , antiviral , antitumor , and central nervous system (CNS) active agents . Furthermore, tetrahydroquinoline derivatives have been explored as key intermediates in the synthesis of more complex heterocyclic systems and as core structures in potential treatments for conditions such as Alzheimer's disease and malaria . This specific amino-substituted analog serves as a versatile building block for the synthesis of novel compounds and for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKJDGJYDFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-13-0
Record name 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Quinoline Derivatives: Quinoline derivatives can be reduced using hydrogenation techniques to obtain the tetrahydroquinoline structure.

  • Amination of Tetrahydroquinoline Derivatives:

  • Methylation of Tetrahydroquinoline Derivatives: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to simpler derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Simpler tetrahydroquinoline derivatives

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride with analogous tetrahydroquinolinone derivatives, focusing on structural variations, synthesis methods, and functional properties.

Compound Name (Hydrochloride Salt) Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield (%) Key Features/Applications Reference(s)
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one 1-methyl, 3-amino 228.68 Not reported Building block for kinase inhibitors
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one 1-(2-(1-methylpyrrolidin-2-yl)ethyl), 6-amino 301.40 72.9 Dopamine D2/D3 receptor ligand candidate
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide 1-(2-(diethylamino)ethyl), thiophene-2-carboximidamide 401.94 43.7 Anticancer activity (preclinical studies)
3-Amino-1,3-dihydro-2H-indol-2-one Indole scaffold (no fused benzene ring) 184.62 Not reported Intermediate for neuroprotective agents
3-Amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one 7-bromo, 1-hydroxy 290.59 Not reported Halogenated analog for radiopharmaceuticals
6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one 3,3-dimethyl 208.27 Not reported Enhanced metabolic stability in drug design

Key Observations:

Structural Variations: Substituent Position: The position of amino and alkyl/aryl groups significantly impacts biological activity. Scaffold Differences: Replacing the tetrahydroquinoline core with an indole ring (as in ) reduces molecular weight and alters binding affinity to neurological targets .

Synthesis Efficiency :

  • Hydrogenation of nitro intermediates (e.g., compound 24 in ) achieves higher yields (~72.9%) compared to multi-step reactions involving thiophene-carboximidamide derivatives (~43.7%) .

Aminoalkyl Side Chains: Diethylaminoethyl groups () may enhance solubility and receptor interaction in aqueous environments .

Pharmacological and Physicochemical Insights

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to freebase analogs, critical for in vitro assays .
  • Stability : Dimethyl substituents (e.g., 3,3-dimethyl in ) reduce ring strain, enhancing metabolic stability in vivo .

Biological Activity

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS Number: 879-13-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H13ClN2O
  • Molecular Weight : 212.67 g/mol
  • CAS Number : 879-13-0

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent. It functions by inhibiting various cellular pathways involved in cancer progression. Studies have demonstrated its effectiveness against different cancer cell lines, including colorectal and lung cancer cells.
    • A notable study indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects with lower toxicity to normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
  • Anti-inflammatory Effects :
    • Tetrahydroquinoline derivatives have been reported to possess anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies suggest that the compound may have antimicrobial properties, although further research is needed to fully elucidate this aspect.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to or better than traditional chemotherapeutics .

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
3gHT2958.4Cisplatin47.2
3jA54999.9Fluorouracil381.2

This table highlights the potency of specific derivatives in inhibiting cancer cell growth.

Anti-inflammatory Activity

Research conducted on chiral tetrahydroquinoline derivatives showed their potential as anti-hyperalgesic agents in animal models of inflammation and neuropathic pain. The results indicated that these compounds could effectively reduce pain responses associated with chronic inflammation .

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride?

Methodological Answer: The synthesis typically involves nitro-group reduction and subsequent functionalization. For example:

  • Reduction Step : Nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives) are reduced using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol, stirred for 48 hours under hydrogen atmosphere. The crude product is purified via flash chromatography (e.g., Biotage systems) to yield amino derivatives .
  • Salt Formation : Free bases are converted to hydrochloride salts by dissolving in methanol, adding 1 M HCl, stirring for 10 minutes, and drying under vacuum. HPLC purity (>95%) is maintained post-conversion .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTimeYield
Nitro reductionH₂, Pd/C (10%)Ethanol48 h72.9%
Salt formation1 M HCl in MeOHMethanol10 min>95% purity

Q. How are purification and characterization performed for this compound?

Methodological Answer:

  • Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is used for intermediates. Final products are recrystallized or purified via preparative HPLC .
  • Characterization :
    • 1H NMR : Key peaks include NH₂ (δ 4.5–5.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .
    • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₄N₂O·HCl at m/z 224.1) .
    • HPLC : Reverse-phase C18 columns (e.g., 90:10 H₂O:MeCN mobile phase) assess purity (>95%) .

Advanced Research Questions

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Methodological Answer: Modifying substituents on the tetrahydroquinoline core alters biological activity. For example:

  • Amino Group Position : 3-Amino derivatives show enhanced binding to neurological targets compared to 4-amino isomers .
  • Methyl Substitution : The 1-methyl group increases lipophilicity, improving blood-brain barrier penetration .

Q. Table 2: Comparison of Structural Analogs

CompoundSubstituentsKey PropertyBiological Impact
3-Amino-1-methyl derivative1-CH₃, 3-NH₂High solubilityEnhanced CNS activity
6-Fluoro analog6-FElectrophilic reactivityImproved enzyme inhibition
1-Ethyl derivative1-C₂H₅Increased lipophilicityExtended half-life in vivo

Q. What methodologies assess biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • NOS Inhibition Assays : Recombinant human iNOS, eNOS, or nNOS enzymes (expressed in Sf9 cells) are incubated with the compound. Activity is measured via radioactive L-[³H]arginine conversion to L-[³H]citrulline .
  • Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Example: Compound 68 showed IC₅₀ = 0.12 µM against iNOS .

Q. How are contradictions in spectral data resolved during characterization?

Methodological Answer:

  • Impurity Analysis : Unexpected HPLC peaks are investigated via LC-MS to identify byproducts (e.g., oxidation products or unreacted intermediates). Adjust reaction time or stoichiometry to minimize side reactions .
  • NMR Artifacts : Solvent residues (e.g., DMSO-d₆ at δ 2.5 ppm) are excluded by using high-purity deuterated solvents. Dynamic effects (e.g., rotamers) are resolved via variable-temperature NMR .

Q. What strategies optimize salt stability and crystallinity?

Methodological Answer:

  • Counterion Screening : Hydrochloride salts are preferred for stability, but mesylate or tosylate salts may improve crystallinity. Salt formation is monitored via XRPD to confirm crystalline phase .
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) measures moisture uptake. Hydrochloride salts with <1% weight gain at 80% RH are prioritized for long-term storage .

Q. How do reaction conditions impact yield and scalability?

Methodological Answer:

  • Catalyst Optimization : Pd/C (5–10 wt%) with H₂ at 40–60 psi balances cost and efficiency. Higher pressures reduce reaction time but increase safety risks .
  • Solvent Selection : Ethanol is cost-effective for large-scale reactions, while acetonitrile improves selectivity in nucleophilic substitutions (e.g., dimethylamine displacement) .

Q. What computational tools predict physicochemical properties?

Methodological Answer:

  • LogP Calculation : Tools like MarvinSketch (ChemAxon) estimate partition coefficients (e.g., LogP = 1.8 for the free base). Experimental validation uses shake-flask methods .
  • pKa Prediction : ADMET Predictor (Simulations Plus) identifies ionizable groups (e.g., amine pKa ≈ 8.5), guiding solubility and formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 2
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3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

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